molecular formula C16H13FN2O3S B2696700 2-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034594-34-6

2-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2696700
CAS No.: 2034594-34-6
M. Wt: 332.35
InChI Key: SQMJNCYRFYJHBV-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, is a topic of interest due to their interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

Scientific Research Applications

Synthesis Techniques and Molecular Studies

Research into fluorinated heterocycles, including compounds similar to 2-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide, explores synthetic routes and the impact of fluorination on molecular properties. For instance, Dvornikova et al. (2003) synthesized 2-fluoro- and 3-fluoro-substituted thiophenes, pyrroles, and furans, assessing their NMR characteristics to understand the effect of fluorination on molecular behavior (Dvornikova et al., 2003).

Applications in Corrosion Inhibition

Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations. This research underscores the potential applications of fluorinated compounds in protecting metals from corrosion (Kaya et al., 2016).

Fluorescent Probes and Sensors

Malval et al. (2003) developed fluoroionophores for transition metal cations, highlighting the utility of fluorinated compounds in creating sensitive and selective fluorescent probes for metal ion detection (Malval et al., 2003).

Catalysis and Organic Synthesis

Research on regioselective oxidative Pd-catalyzed coupling reactions by Wippich et al. (2015) demonstrates the role of pyridin-2-yl-substituted heterocycles in facilitating alkylboronic acid coupling reactions, which are pivotal in organic synthesis and medicinal chemistry (Wippich et al., 2015).

Ligand for Metal Coordination

Jacobs et al. (2013) explored the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide. Their work contributes to understanding how such compounds can serve as prospective ligands for metal coordination, furthering applications in catalysis and material science (Jacobs et al., 2013).

Properties

IUPAC Name

2-fluoro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c17-13-4-1-2-6-16(13)23(20,21)19-11-12-7-8-18-14(10-12)15-5-3-9-22-15/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMJNCYRFYJHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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